tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate
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Overview
Description
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate is a compound that features an isoquinoline core with an amino group and two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
The synthesis of tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate typically involves the protection of the amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often include:
Reagents: Di-tert-butyl dicarbonate, sodium hydroxide
Solvents: Acetonitrile, tetrahydrofuran (THF)
Conditions: Ambient temperature or mild heating
Industrial production methods may involve similar protection strategies but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound .
Chemical Reactions Analysis
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoquinoline core or the protected amino groups.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate has several scientific research applications:
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate exerts its effects involves the selective protection and deprotection of amino groups. The Boc groups protect the amino functionalities during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical transformations .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino derivatives, such as:
N-Boc-protected amino acids: Commonly used in peptide synthesis.
N-Boc-protected amines: Used in various organic synthesis applications.
The uniqueness of tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate lies in its isoquinoline core, which provides additional chemical versatility compared to simpler Boc-protected amines .
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-8-7-13(20)11-12(14)9-10-21-15/h7-11H,20H2,1-6H3 |
InChI Key |
QJCBLKDYOIPJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=CC(=C2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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